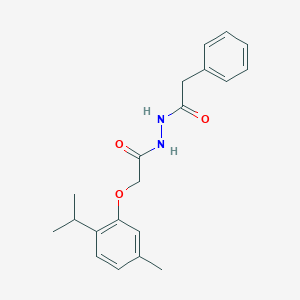![molecular formula C16H14N4O4S B321867 N-[4-({[(2-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE](/img/structure/B321867.png)
N-[4-({[(2-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({[(2-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of acetylamino, carbamothioyl, and nitrobenzamide groups, which contribute to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(2-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the acetylation of 4-aminophenylthiourea, followed by the introduction of a nitrobenzamide group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dimethylformamide or dichloromethane, along with catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-({[(2-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetylamino and carbamothioyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol, methanol, and acetonitrile are frequently used to dissolve the compound and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted benzamides.
Aplicaciones Científicas De Investigación
N-[4-({[(2-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[4-({[(2-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s acetylamino and carbamothioyl groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
N-[4-({[(2-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE can be compared with similar compounds such as:
- N-{[4-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide
- N-{[4-(acetylamino)phenyl]carbamothioyl}-2-methylbenzamide
- N-{[4-(acetylamino)phenyl]carbamothioyl}-2-aminobenzamide
These compounds share similar structural features but differ in the substituents on the benzamide ring
Propiedades
Fórmula molecular |
C16H14N4O4S |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
N-[(4-acetamidophenyl)carbamothioyl]-2-nitrobenzamide |
InChI |
InChI=1S/C16H14N4O4S/c1-10(21)17-11-6-8-12(9-7-11)18-16(25)19-15(22)13-4-2-3-5-14(13)20(23)24/h2-9H,1H3,(H,17,21)(H2,18,19,22,25) |
Clave InChI |
OGKXZOFFFHQKHD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B321788.png)
![5-Benzyl-2-[(4-tert-butylbenzoyl)amino]-4-methylthiophene-3-carboxamide](/img/structure/B321789.png)
![4-tert-butyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B321792.png)
![4-tert-butyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B321793.png)
![4-tert-butyl-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]benzamide](/img/structure/B321794.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-4-tert-butylbenzamide](/img/structure/B321795.png)

![2-(4-bromo-3-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B321798.png)
![2-(4-bromo-3-methylphenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B321799.png)
![2-(4-bromo-3-methylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B321804.png)
![2-(4-bromo-3-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B321805.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B321806.png)
![1-[(4-Bromo-3-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B321807.png)
